1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile chemical properties

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile chemical properties

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a strategically designed chemical entity positioned at the intersection of fluorination chemistry and three-dimensional scaffold development. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, and its significant potential as a building block in modern drug discovery. We will explore the rationale behind its design, focusing on the synergistic contributions of the metabolically robust trifluoromethyl group and the conformationally constrained cyclobutane core. Furthermore, a proposed synthetic pathway, key reactivity patterns, and expected analytical signatures are detailed for researchers and scientists in the pharmaceutical and life sciences sectors.

Molecular Profile and Physicochemical Properties

Structural Analysis

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, identified by the CAS Number 29786-44-5, is a compound featuring a quaternary carbon center on a cyclobutane ring.[1] This central scaffold is substituted with two key functional groups: a nitrile (-C≡N) and a 4-(trifluoromethyl)phenyl group.

The molecule's architecture is significant for several reasons:

-

The Phenyl Ring: Provides a rigid attachment point and engages in aromatic interactions (e.g., π-π stacking) with biological targets.

-

The Trifluoromethyl (-CF3) Group: Attached at the para-position, this group is a powerful modulator of electronic and physical properties. It is a strong electron-withdrawing group and significantly increases the molecule's lipophilicity.[2]

-

The Cyclobutane Ring: This non-planar, three-dimensional scaffold serves as a bioisostere for more common, planar aromatic rings, offering a route to explore novel chemical space and escape flatland in medicinal chemistry.[3][4]

-

The Nitrile Group: A versatile synthetic handle that can be transformed into other critical functional groups, such as primary amines or carboxylic acids, enabling library development.

Physicochemical Data

The known and predicted properties of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Reference |

| CAS Number | 29786-44-5 | |

| Molecular Formula | C₁₂H₁₀F₃N | [5] |

| Molecular Weight | 225.21 g/mol | [5] |

| Boiling Point (Predicted) | 300.0 ± 42.0 °C | [5] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Sealed in a dry environment, 2-8°C |

The Strategic Importance in Drug Discovery

The combination of a trifluoromethyl moiety and a cyclobutane scaffold is not coincidental; it is a deliberate design choice that imparts several desirable characteristics for modern drug candidates.

The Role of the Trifluoromethyl Group

The -CF₃ group is a cornerstone of modern medicinal chemistry. Its incorporation into a lead compound can profoundly enhance its pharmacological profile by:

-

Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a -CF₃ group on the phenyl ring prevents para-hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[2]

-

Increasing Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.

-

Modulating pKa: As a potent electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups.

-

Enhancing Binding Affinity: The -CF₃ group can engage in unique, non-covalent interactions with protein targets, potentially increasing binding potency.

The Cyclobutane Scaffold: A 3D Bioisostere

Fragment-based drug discovery (FBDD) has increasingly sought to incorporate three-dimensional (3D) scaffolds to improve selectivity and physicochemical properties.[4] The cyclobutane ring is an excellent example of such a scaffold.[3] Unlike flat aromatic rings, the puckered nature of the cyclobutane ring projects substituents into a well-defined, three-dimensional vector space. This can lead to improved target engagement and provides a pathway to novel intellectual property.

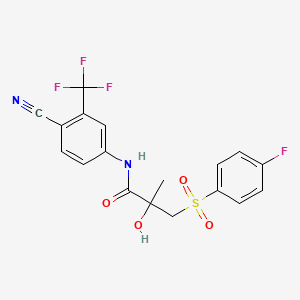

Caption: Logical relationships in the molecular design.

Synthesis and Reactivity

Proposed Synthetic Protocol

While multiple routes may exist, a plausible and efficient synthesis involves the dialkylation of a substituted phenylacetonitrile. This approach leverages commercially available starting materials to construct the quaternary cyclobutane core in a robust manner.

Reaction: α,α-dialkylation of 4-(Trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred THF. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the acidic α-carbon of the phenylacetonitrile without competing in a substitution reaction.

-

Nucleophile Addition: Slowly add a solution of 4-(Trifluoromethyl)phenylacetonitrile (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Effervescence (hydrogen gas evolution) should be observed. Causality: This step generates the carbanion nucleophile in situ.

-

Cyclization: Cool the reaction mixture back to 0°C. Add 1,3-dibromopropane (1.1 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality: The generated carbanion undergoes two sequential Sₙ2 reactions with the 1,3-dibromopropane, first forming an intermediate alkylated chain and then cyclizing to form the cyclobutane ring.

-

Quenching and Work-up: After completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

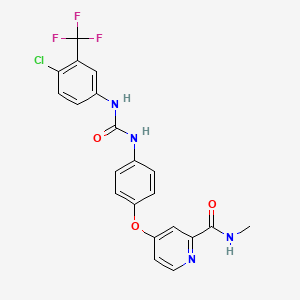

Caption: High-level workflow for the proposed synthesis.

Chemical Reactivity

The primary site of reactivity is the nitrile group. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 1-(4-(Trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid. This derivative is a valuable building block for forming amides.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up pathways to a wide range of amine-based chemistries.

The trifluoromethyl group and the cyclobutane ring are generally stable under most standard organic reaction conditions.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region: Two doublets in the ~7.5-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region: Complex multiplets between ~2.2-3.0 ppm corresponding to the six protons on the cyclobutane ring. |

| ¹³C NMR | Aromatic Region: Signals between ~125-145 ppm, including a characteristic quartet for the carbon attached to the -CF₃ group. -CF₃ Carbon: A quartet around ~124 ppm (J ≈ 272 Hz). Nitrile Carbon (-C≡N): A signal around ~120 ppm. Quaternary Carbon: A signal around 40-50 ppm. Aliphatic Carbons: Signals for the CH₂ groups of the cyclobutane ring. |

| ¹⁹F NMR | A sharp singlet is expected around -63 ppm, which is a typical chemical shift for a phenyl-CF₃ group.[6] |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240 cm⁻¹ characteristic of a C≡N stretch. Strong C-F stretching bands in the 1300-1100 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 225. |

Applications and Future Outlook

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is not an end-product but a high-value intermediate. Its primary application lies in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

-

As a Synthetic Intermediate: The versatility of the nitrile group allows for the creation of amides, amines, and other functionalities, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

-

Potential Therapeutic Areas: The structural motifs are prevalent in molecules targeting the central nervous system (CNS), oncology, and inflammatory diseases.[7] For instance, the related compound class of cyclobutane-based scaffolds has shown value in developing CNS agents.[7]

-

Future Research: Future work should focus on the stereoselective synthesis of this compound to provide enantiomerically pure building blocks, as biological activity is often stereospecific. Furthermore, derivatizing the core structure and screening against various biological targets could uncover novel therapeutic leads.

References

-

1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carbonitrile - MySkinRecipes. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. [Link]

-

(Trifluoromethyl)cyclobutanes in drug discovery. - ResearchGate. [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. [Link]

Sources

- 1. 29786-44-5|1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-(trifluoroMethyl)phenyl)cyclobutanecarbonitrile CAS#: 29786-44-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carbonitrile [myskinrecipes.com]